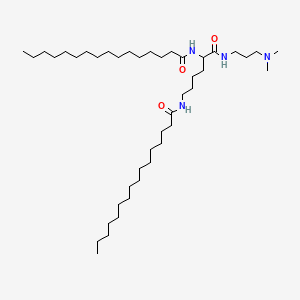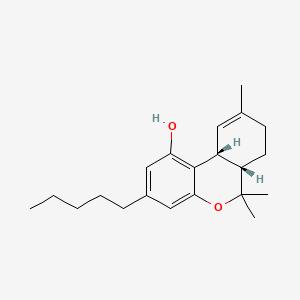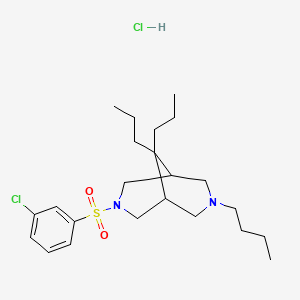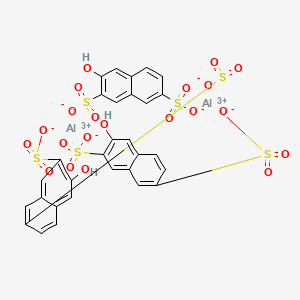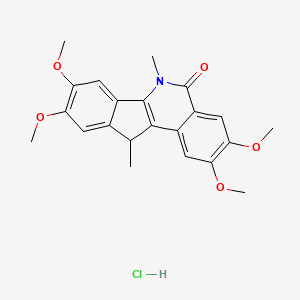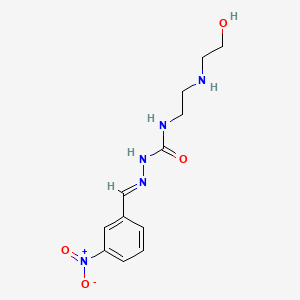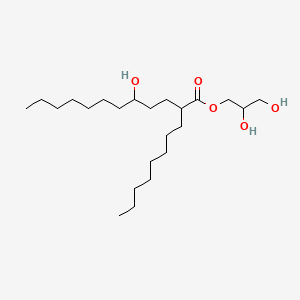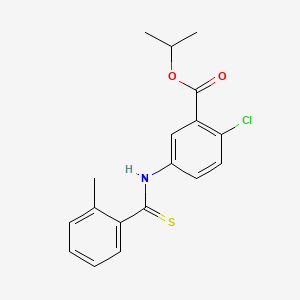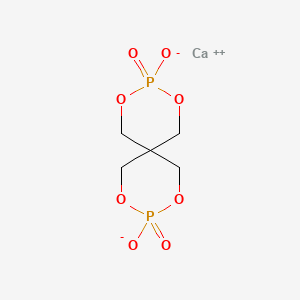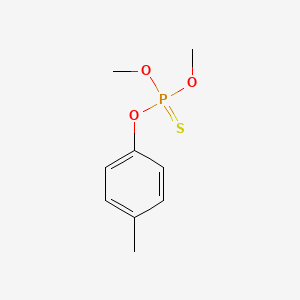
Stavudine/lamivudine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stavudine and lamivudine are nucleoside reverse transcriptase inhibitors used primarily in the treatment of Human Immunodeficiency Virus (HIV) infections. Stavudine is an analogue of thymidine, while lamivudine is an analogue of cytosine. Both compounds work by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stavudine is synthesized from thymidine through a series of chemical reactions, including dehydrogenation and deoxygenation. The process involves the use of reagents such as sodium periodate and sodium borohydride . Lamivudine is synthesized from cytosine through a multi-step process that includes the formation of an oxathiolane ring .
Industrial Production Methods: Industrial production of stavudine and lamivudine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain the stability of the compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Stavudine and lamivudine undergo various chemical reactions, including oxidation, reduction, and substitution. For example, stavudine’s secondary amine group reacts with 3-methyl-2-benzothiazoline hydrazone in the presence of ferric chloride, resulting in a compound with a maximum absorbance at 626 nm .
Common Reagents and Conditions: Common reagents used in the reactions of stavudine and lamivudine include potassium permanganate, sodium metaperiodate, and ferric chloride. These reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of stavudine and lamivudine include various derivatives that are used in further chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Stavudine and lamivudine are extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. They are crucial components in the development of antiretroviral therapies for HIV and are also used in studies related to viral replication and resistance . Additionally, these compounds are used in the development of combination therapies to enhance the efficacy of HIV treatment .
Wirkmechanismus
Stavudine and lamivudine exert their effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. Stavudine is phosphorylated to active metabolites that compete for incorporation into viral DNA, acting as chain terminators of DNA synthesis . Lamivudine works similarly by blocking the HIV reverse transcriptase and hepatitis B virus polymerase, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to stavudine and lamivudine include zidovudine, didanosine, and nevirapine. These compounds are also nucleoside reverse transcriptase inhibitors used in the treatment of HIV .
Uniqueness: Stavudine and lamivudine are unique in their specific molecular structures and mechanisms of action. While zidovudine and didanosine also inhibit reverse transcriptase, they differ in their chemical composition and pharmacokinetic properties. Lamivudine, for instance, is effective against both HIV-1 and HIV-2, as well as hepatitis B, making it a versatile antiretroviral agent .
Eigenschaften
CAS-Nummer |
880256-72-4 |
|---|---|
Molekularformel |
C18H23N5O7S |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4.C8H11N3O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h2-4,7-8,13H,5H2,1H3,(H,11,14,15);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t7-,8+;6-,7+/m00/s1 |
InChI-Schlüssel |
JUZRKMWONRCFNB-LAYJTVFSSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


